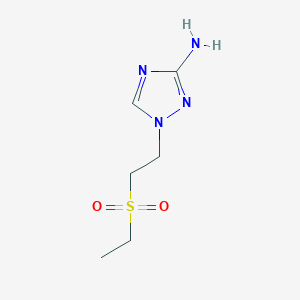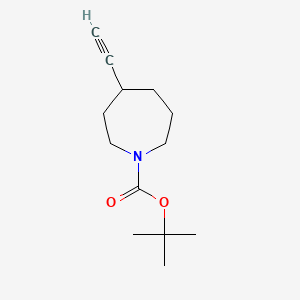![molecular formula C11H13N3O2S B13493743 Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with dimethylamine under specific conditions . The reaction is usually catalyzed by palladium in a Buchwald-Hartwig coupling reaction, followed by reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Perbenzoic acid can be used as an oxidizing agent.
Reduction: Hydrazine hydrate is commonly used for reducing nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include N-oxides, reduced amino derivatives, and substituted thieno[2,3-c]pyridines.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst in various reactions due to its basicity . It can also form complexes with metal ions, which can be useful in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Thieno[3,2-b]pyridine: A similar compound with different substitution patterns.
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst.
Uniqueness
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)6-4-13-5-7-8(6)9(12)10(17-7)11(15)16-3/h4-5H,12H2,1-3H3 |
Clave InChI |
VNNHYXYDAQHYMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=CC2=C1C(=C(S2)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)

![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)



![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)

